molecular formula C26H36N4O5 B12344409 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

Cat. No.: B12344409
M. Wt: 484.6 g/mol
InChI Key: LFDFFKYQWWOQPG-UHFFFAOYSA-N
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Description

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazolidine ring, and multiple methoxy and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolidine ring: This can be achieved through the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the hydroxyphenoxy group: This step involves the reaction of the pyrazolidine intermediate with a hydroxyphenol derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of the piperidine ring: The final step involves the reaction of the intermediate with a piperidine derivative, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups or to convert the pyrazolidine ring to a more saturated form.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield more saturated derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of methoxy and hydroxy groups on biological activity.

    Medicine: The compound may have potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxy groups can form hydrogen bonds with target molecules, while the pyrazolidine and piperidine rings can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound shares the dimethoxyphenyl group but has a different overall structure.

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-[4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dioxo-piperazin-1-yl]ethyl]piperazine-2,6-dione: Another compound with a similar dimethoxyphenyl group but different functional groups and rings.

Uniqueness

1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide is unique due to its combination of methoxy, hydroxy, pyrazolidine, and piperidine groups. This unique structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H36N4O5

Molecular Weight

484.6 g/mol

IUPAC Name

1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H36N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-17,24-25,28-29,31H,8-13H2,1-3H3,(H2,27,32)

InChI Key

LFDFFKYQWWOQPG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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